molecular formula C15H19BrO B8413548 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B8413548
M. Wt: 295.21 g/mol
InChI Key: FFOKPVUWLQZBSS-UHFFFAOYSA-N
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Description

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C15H19BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom and a formyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the bromination of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide for methoxylation or sodium azide for azidation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: 3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde or 3-Azido-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.

Scientific Research Applications

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and formyl group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amine: Similar structure but with an amine group instead of a formyl group.

    3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphtho[2,3-b]thiophene: Similar structure but with a thiophene ring fused to the naphthalene system.

Uniqueness

3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C15H19BrO/c1-14(2)5-6-15(3,4)12-8-13(16)10(9-17)7-11(12)14/h7-9H,5-6H2,1-4H3

InChI Key

FFOKPVUWLQZBSS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)Br)C=O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.981 g (42.7 mmol) of sodium was dissolved in 50 mL of ethanol. To this solution was added 4.94 g (55.5 mmol) of 2-nitropropane followed by 17.3 g (42.7 mmol) of crude 2-bromo-3-bromomethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene in 75 mL ethanol. After 8 hours, this mixture was concentrated in vacuo and then partitioned between ethyl acetate and water. The organic layer was sequentially washed with 1M aqueous sodium hydroxide, water, brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The product was purified by flash chromatography on silica gel with gradient elution (1-2% ethyl acetate/hexane) to afford 7.63 g (61%) of 3-bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthaldehyde (m.p.=113.9-114.3° C.).
Quantity
0.981 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

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